2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound features a 1,2,4-triazin-3-yl core substituted with a sulfanyl-acetamide moiety and a para-trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O2S/c1-7-11(23)21(17)12(20-19-7)24-6-10(22)18-9-4-2-8(3-5-9)13(14,15)16/h2-5H,6,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNUTGIQFQYZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the triazine ring or other functional groups.
Substitution: The trifluoromethylphenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Variations
The following compounds share the 1,2,4-triazin-3-yl-sulfanyl-acetamide scaffold but differ in substituents, leading to distinct physicochemical and functional properties:
Key Comparative Analysis
- Electronic Effects : The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing dipole interactions and resistance to oxidative metabolism compared to the isopropyl group in ’s analogue.
- Hydrogen Bonding: The amino and oxo groups on the triazinone ring enable robust hydrogen-bond networks, as seen in crystallographic studies. In contrast, the dimethylamino group in ’s compound may act as both a donor and acceptor, altering binding modes.
- Steric Effects : The 3-chlorophenyl group () introduces steric hindrance, possibly limiting binding to flat active sites compared to the target compound’s para-substituted phenyl.
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide is a triazine derivative known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.38 g/mol. Its structure includes a triazine ring and a trifluoromethyl phenyl group, contributing to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O3S |
| Molecular Weight | 335.38 g/mol |
| InChI Key | VPLILZAADUWWDC-UHFFFAOYSA-N |
| Exact Mass | 335.105211 g/mol |
Antibacterial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. A study highlighted that similar triazole derivatives demonstrated high activity against both drug-sensitive and drug-resistant Gram-positive bacteria, suggesting that the compound may share these attributes due to its structural similarities .
Antifungal Activity
The antifungal potential of triazole derivatives has been well-documented. Compounds with similar structures have shown effectiveness against various fungi, including Candida albicans and Aspergillus niger. The presence of the triazine scaffold enhances the interaction with fungal cell membranes, leading to increased permeability and cell death .
Anticancer Properties
The anticancer activity of triazine derivatives is notable. In vitro studies have demonstrated that compounds with a similar scaffold can inhibit the proliferation of various cancer cell lines. For instance, compounds with a thiazole or triazole ring have shown IC50 values in the low micromolar range against breast and colon cancer cells . The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance cytotoxicity.
Anti-inflammatory Effects
Compounds derived from triazoles have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in studies involving similar chemical structures, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study tested various triazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications on the phenyl ring significantly enhance antibacterial potency. The compound's structural features were critical in determining its effectiveness against resistant strains .
- Anticancer Activity : In a series of experiments evaluating cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer), compounds similar to the target molecule exhibited promising results with IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory effects of triazole derivatives revealed that these compounds could reduce nitric oxide production in macrophages, highlighting their potential use in treating inflammatory conditions such as arthritis .
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazine core, followed by sulfanyl-acetamide coupling. A common approach includes:
- Step 1: Preparation of 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol via cyclization of thiourea derivatives under alkaline conditions.
- Step 2: Reaction of the thiol intermediate with chloroacetamide derivatives in ethanol/water under reflux, using KOH to deprotonate the thiol group and facilitate nucleophilic substitution .
- Purification: Column chromatography or recrystallization from ethanol is critical to isolate the final product with >95% purity .
Basic: What analytical techniques are used to confirm the compound’s structural integrity?
Methodological Answer:
Structural validation requires a combination of:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., trifluoromethyl phenyl resonance at δ ~7.6 ppm).
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ expected at m/z 402.09).
- X-ray Crystallography: For unambiguous confirmation of the triazine ring geometry and sulfanyl-acetamide linkage (as demonstrated in analogous triazole derivatives) .
Advanced: How can researchers optimize reaction yields during scale-up synthesis?
Methodological Answer:
Yield optimization requires systematic parameter tuning:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control: Maintaining reflux (~80°C) ensures complete reaction without thermal decomposition .
- Catalysis: Adding catalytic KI (0.1 equiv) accelerates thiol-alkylation kinetics .
- Statistical Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., molar ratios, reaction time) and interactions. Central Composite Design (CCD) models can predict optimal conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
SAR analysis involves:
- Derivative Synthesis: Modify substituents (e.g., replace trifluoromethyl with chloro or methoxy groups) to assess electronic effects .
- In Vitro Assays: Test analogs against target enzymes (e.g., antimicrobial activity via MIC assays; IC determination for kinase inhibition) .
- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, prioritizing derivatives with enhanced hydrogen bonding or hydrophobic contacts .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Resolving contradictions involves:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) to identify variability sources. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation: Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility.
- Orthogonal Assays: Confirm activity via alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Advanced: What computational strategies are effective for predicting reactivity or degradation pathways?
Methodological Answer:
- Reaction Pathway Modeling: Use density functional theory (DFT) to calculate transition states and identify susceptible bonds (e.g., sulfanyl linkage hydrolysis under acidic conditions) .
- Degradation Studies: Simulate stability under stress conditions (e.g., pH 1–13, UV exposure) using software like Gaussian or ORCA. Pair with HPLC-UV to validate predictions .
Advanced: How can the compound’s stability be evaluated under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via:
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
Advanced: What strategies are recommended for designing derivatives with improved selectivity?
Methodological Answer:
- Fragment-Based Design: Replace the trifluoromethylphenyl group with bioisosteres (e.g., 3-pyridyl) to reduce off-target interactions .
- Proteomic Profiling: Use affinity chromatography-mass spectrometry to identify off-target binding proteins, guiding structural modifications .
- Crystal Structure Analysis: Resolve co-crystal structures with target proteins to identify key binding motifs for rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
